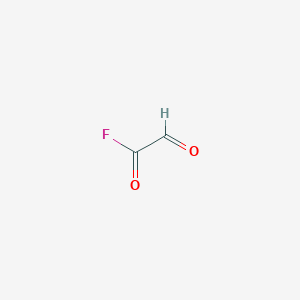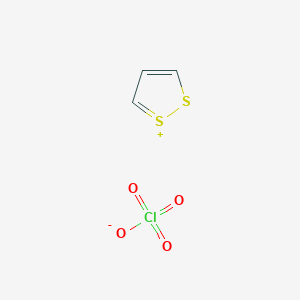
1,2-Dithiol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dithiol-1-ium perchlorate is an organosulfur compound characterized by the presence of two thiol groups and a perchlorate anion. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dithiol-1-ium perchlorate can be synthesized through the reaction of 1,2-dithiol with perchloric acid. The reaction typically involves the following steps:
Preparation of 1,2-Dithiol: This can be achieved by the reaction of 1,2-dichloroethane with sodium bisulfide in an aqueous medium.
Formation of this compound: The prepared 1,2-dithiol is then reacted with perchloric acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dithiol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding dithiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Zinc and hydrochloric acid are often used as reducing agents.
Substitution: Active methylene compounds and hydroxylamine-O-sulfonic acid are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: 1,2-Dithiol.
Substitution: Heterocycles such as pyrimidine and thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dithiol-1-ium perchlorate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s reactivity with thiol groups makes it useful in studying protein interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of 1,2-Dithiol-1-ium perchlorate involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanedithiol: Similar in structure but lacks the perchlorate anion.
1,3-Propanedithiol: Contains thiol groups on adjacent carbon atoms but has different reactivity and applications.
Benzene-1,2-dithiol: An aromatic dithiol with distinct chemical properties.
Uniqueness
1,2-Dithiol-1-ium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific chemical interactions.
Eigenschaften
CAS-Nummer |
58474-31-0 |
|---|---|
Molekularformel |
C3H3ClO4S2 |
Molekulargewicht |
202.6 g/mol |
IUPAC-Name |
dithiol-1-ium;perchlorate |
InChI |
InChI=1S/C3H3S2.ClHO4/c1-2-4-5-3-1;2-1(3,4)5/h1-3H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
MHZOYVUAQOUZLN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CS[S+]=C1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


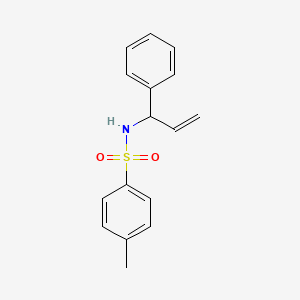
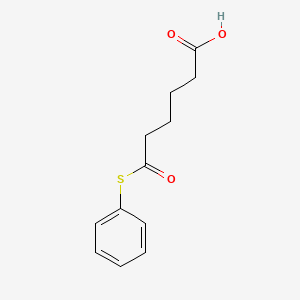


![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
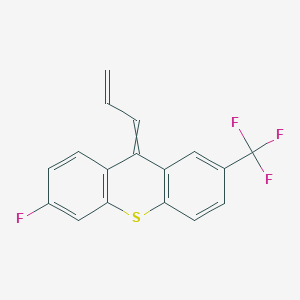
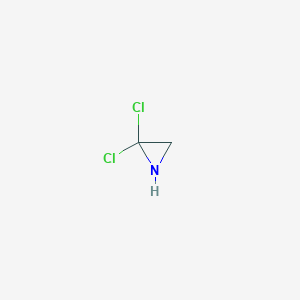

![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
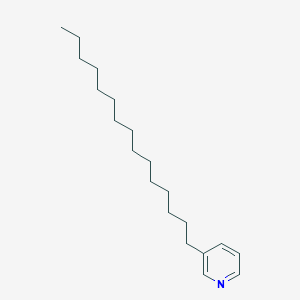
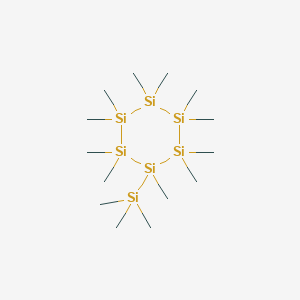
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
